molecular formula C14H20N2O3 B5234893 N-butyl-N'-(2-phenoxyethyl)ethanediamide

N-butyl-N'-(2-phenoxyethyl)ethanediamide

Cat. No. B5234893
M. Wt: 264.32 g/mol
InChI Key: UEZWNKDEVRTOMU-UHFFFAOYSA-N
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Description

N-butyl-N'-(2-phenoxyethyl)ethanediamide, also known as BPEE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEE is a diamide derivative of butanediamine, which has two butyl groups and one phenoxyethyl group attached to the nitrogen atoms. In

Scientific Research Applications

N-butyl-N'-(2-phenoxyethyl)ethanediamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-butyl-N'-(2-phenoxyethyl)ethanediamide is in the field of organic electronics, where it has been used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). N-butyl-N'-(2-phenoxyethyl)ethanediamide has also been investigated for its potential use as a lubricant additive and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of N-butyl-N'-(2-phenoxyethyl)ethanediamide is not fully understood, but it is believed to be related to its ability to form hydrogen bonds with other molecules. N-butyl-N'-(2-phenoxyethyl)ethanediamide has two amide groups that can form hydrogen bonds with other molecules, which may contribute to its ability to act as a hole transport material in OLEDs and OPVs.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of N-butyl-N'-(2-phenoxyethyl)ethanediamide. However, studies have shown that N-butyl-N'-(2-phenoxyethyl)ethanediamide is not toxic to cells and does not cause significant changes in cell viability or morphology. N-butyl-N'-(2-phenoxyethyl)ethanediamide has also been shown to have low acute toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-butyl-N'-(2-phenoxyethyl)ethanediamide is its high solubility in organic solvents, which makes it easy to handle in lab experiments. N-butyl-N'-(2-phenoxyethyl)ethanediamide is also relatively stable under normal lab conditions and can be stored for extended periods without significant degradation. However, one limitation of N-butyl-N'-(2-phenoxyethyl)ethanediamide is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.

Future Directions

For research on N-butyl-N'-(2-phenoxyethyl)ethanediamide include the development of new synthesis methods, investigation of its potential applications in other fields, and further studies on its mechanism of action.

Synthesis Methods

N-butyl-N'-(2-phenoxyethyl)ethanediamide can be synthesized through a multistep process that involves the reaction of butanediamine with butylamine and 2-phenoxyethanol. The reaction is carried out under reflux conditions in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure N-butyl-N'-(2-phenoxyethyl)ethanediamide. The yield of the synthesis process is typically around 50-60%.

properties

IUPAC Name

N-butyl-N'-(2-phenoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-3-9-15-13(17)14(18)16-10-11-19-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZWNKDEVRTOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N'-(2-phenoxyethyl)oxamide

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